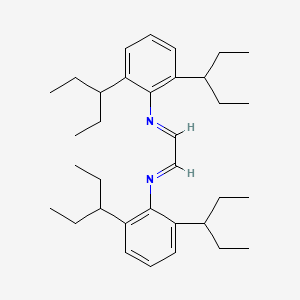
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine is a complex organic compound with the molecular formula C34H52N2
Preparation Methods
The synthesis of N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine involves a multi-step reaction process. One of the reported methods includes the following steps :
Step 1: Palladium 10% on activated carbon is used as a catalyst with hydrogen in ethyl acetate at 20°C for 20 hours.
Step 2: Magnesium in tetrahydrofuran is reacted for 3 hours at temperatures between 20-40°C.
Step 3: The reaction mixture is cooled to 0-20°C.
Step 4: Sulfuric acid in tetrahydrofuran is added and heated to 100°C for 2 hours.
Step 5: Palladium 10% on activated carbon with ethanol is refluxed for 48 hours.
Step 6: Formic acid in methanol and water is added and reacted for 3 hours at 20°C.
Chemical Reactions Analysis
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the imine groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen, palladium catalysts, sulfuric acid, and magnesium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine involves its interaction with specific molecular targets. It acts as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway.
Comparison with Similar Compounds
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine can be compared with similar compounds such as N,N’-bis(2,6-diisopropylphenyl)ethylenediamine . While both compounds serve as ligands in coordination chemistry, this compound is unique due to its bulkier substituents, which can lead to different steric and electronic effects.
Similar Compounds
- N,N’-bis(2,6-diisopropylphenyl)ethylenediamine
- 1,2-bis(2,6-dimethylphenylphosphino)ethane
These compounds share structural similarities but differ in their substituents and specific applications.
Properties
Molecular Formula |
C34H52N2 |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
N,N'-bis[2,6-di(pentan-3-yl)phenyl]ethane-1,2-diimine |
InChI |
InChI=1S/C34H52N2/c1-9-25(10-2)29-19-17-20-30(26(11-3)12-4)33(29)35-23-24-36-34-31(27(13-5)14-6)21-18-22-32(34)28(15-7)16-8/h17-28H,9-16H2,1-8H3 |
InChI Key |
WJQCZOJDNCNOMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N=CC=NC2=C(C=CC=C2C(CC)CC)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















